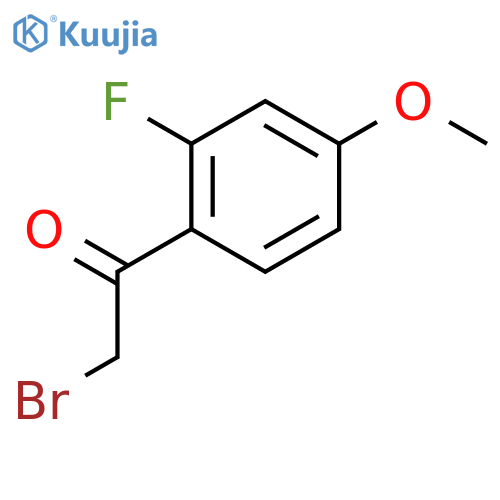Cas no 157014-35-2 (6-bromo-6-fluoro-4-(2-methoxyacetyl)cyclohexa-2,4-dien-1-one)

157014-35-2 structure
商品名:6-bromo-6-fluoro-4-(2-methoxyacetyl)cyclohexa-2,4-dien-1-one
CAS番号:157014-35-2
MF:C9H8BrFO2
メガワット:247.061025619507
MDL:MFCD32696996
CID:833796
PubChem ID:5119591
6-bromo-6-fluoro-4-(2-methoxyacetyl)cyclohexa-2,4-dien-1-one 化学的及び物理的性質
名前と識別子
-
- 2-BROMO-1-(2-FLUORO-4-METHOXYPHENYL)ETHANONE
- 2-FLUORO-4-METHOXYPHENACYL BROMIDE
- 2-bromo-(2-fluoro-4-methoxyphenyl)ethane-1-one
- 2-Bromo-1-(2-Fluoro-4-Methoxyphenyl)Ethan-1-One
- 2-Bromo-2'-fluoro-4'-methoxyacetophenone
- 4-(Bromoacetyl)-3-fluoroanisole
- AM767
- 2-broMo-2'-fluoro-4'-Methoxyacetphenone
- Ethanone, 2-bromo-1-(2-fluoro-4-methoxyphenyl)-
- 2-Bromo-2'-fluoro-4'-methoxyacetophenone, 2-Bromo-1-(2-fluoro-4-methoxyphenyl)ethan-1-one, 4-(Bromoacetyl)-3-fluoroanisole
- 6-bromo-6-fluoro-4-(2-methoxyacetyl)cyclohexa-2,4-dien-1-one
- 2-Fluoro-4-methoxyphenacylbromide97%
- 2-Bromo-1-(2-fluoro-4-methoxyphenyl)ethanone, AldrichCPR
- DTXSID10408518
- AKOS003679989
- 2-bromo-1-(2-fluoro-4-methoxy-phenyl)ethanone
- AS-46265
- OKLFPKDKQYVRNJ-UHFFFAOYSA-N
- DB-064155
- MFCD03730100
- CL9263
- SCHEMBL2100809
- ALBB-033788
- SY239151
- J-009366
- 157014-35-2
- CS-0212039
-
- MDL: MFCD32696996
- インチ: InChI=1S/C9H8BrFO2/c1-13-6-2-3-7(8(11)4-6)9(12)5-10/h2-4H,5H2,1H3
- InChIKey: OKLFPKDKQYVRNJ-UHFFFAOYSA-N
- ほほえんだ: COC1=CC(=C(C=C1)C(=O)CBr)F
計算された属性
- せいみつぶんしりょう: 245.96900
- どういたいしつりょう: 245.96917g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 187
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
じっけんとくせい
- 密度みつど: 1.521
- ふってん: 293.6°C at 760 mmHg
- フラッシュポイント: 131.3°C
- 屈折率: 1.536
- PSA: 26.30000
- LogP: 2.41190
6-bromo-6-fluoro-4-(2-methoxyacetyl)cyclohexa-2,4-dien-1-one セキュリティ情報
6-bromo-6-fluoro-4-(2-methoxyacetyl)cyclohexa-2,4-dien-1-one 税関データ
- 税関コード:2914700090
- 税関データ:
中国税関番号:
2914700090概要:
2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、アセトン申告包装
要約:
HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%
6-bromo-6-fluoro-4-(2-methoxyacetyl)cyclohexa-2,4-dien-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1282709-5g |
2-Fluoro-4-methoxyphenacyl bromide |
157014-35-2 | 98% | 5g |
¥3099 | 2023-04-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1536-1G |
6-bromo-6-fluoro-4-(2-methoxyacetyl)cyclohexa-2,4-dien-1-one |
157014-35-2 | 95% | 1g |
¥ 600.00 | 2023-04-03 | |
| TRC | F597520-100mg |
2-Fluoro-4-methoxyphenacyl Bromide |
157014-35-2 | 100mg |
$64.00 | 2023-05-18 | ||
| eNovation Chemicals LLC | D621458-5G |
6-bromo-6-fluoro-4-(2-methoxyacetyl)cyclohexa-2,4-dien-1-one |
157014-35-2 | 97% | 5g |
$310 | 2024-07-21 | |
| Crysdot LLC | CD12137648-5g |
2-Bromo-1-(2-fluoro-4-methoxyphenyl)ethanone |
157014-35-2 | 95+% | 5g |
$333 | 2024-07-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1536-10g |
6-bromo-6-fluoro-4-(2-methoxyacetyl)cyclohexa-2,4-dien-1-one |
157014-35-2 | 95% | 10g |
¥2845.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1536-1g |
6-bromo-6-fluoro-4-(2-methoxyacetyl)cyclohexa-2,4-dien-1-one |
157014-35-2 | 95% | 1g |
¥480.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1536-25g |
6-bromo-6-fluoro-4-(2-methoxyacetyl)cyclohexa-2,4-dien-1-one |
157014-35-2 | 95% | 25g |
¥6253.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1536-100g |
6-bromo-6-fluoro-4-(2-methoxyacetyl)cyclohexa-2,4-dien-1-one |
157014-35-2 | 95% | 100g |
¥18073.0 | 2024-04-23 | |
| Aaron | AR001PUB-1g |
Ethanone, 2-bromo-1-(2-fluoro-4-methoxyphenyl)- |
157014-35-2 | 98% | 1g |
$75.00 | 2025-01-21 |
6-bromo-6-fluoro-4-(2-methoxyacetyl)cyclohexa-2,4-dien-1-one 関連文献
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
157014-35-2 (6-bromo-6-fluoro-4-(2-methoxyacetyl)cyclohexa-2,4-dien-1-one) 関連製品
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:157014-35-2)6-bromo-6-fluoro-4-(2-methoxyacetyl)cyclohexa-2,4-dien-1-one

清らかである:99%
はかる:5g
価格 ($):226.0